1-[6-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1,3-benzothiazol-2-yl]-3-(2-morpholin-4-ylethyl)urea;hydrochloride
Description
Properties
Molecular Formula |
C25H24ClFN8O2S2 |
|---|---|
Molecular Weight |
587.1 g/mol |
IUPAC Name |
1-[6-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1,3-benzothiazol-2-yl]-3-(2-morpholin-4-ylethyl)urea;hydrochloride |
InChI |
InChI=1S/C25H23FN8O2S2.ClH/c26-17-3-1-16(2-4-17)19-7-8-22-30-31-25(34(22)32-19)37-18-5-6-20-21(15-18)38-24(28-20)29-23(35)27-9-10-33-11-13-36-14-12-33;/h1-8,15H,9-14H2,(H2,27,28,29,35);1H |
InChI Key |
OUVSPLQRPOOILY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC(=O)NC2=NC3=C(S2)C=C(C=C3)SC4=NN=C5N4N=C(C=C5)C6=CC=C(C=C6)F.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Material: 3,6-Dichloropyridazine
3,6-Dichloropyridazine undergoes hydrazine substitution at the C3 position to form 3-hydrazinyl-6-chloropyridazine. Cyclization with formic acid under reflux yields 6-chloro-4triazolo[4,3-b]pyridazine (Scheme 1).
Reagents and Conditions
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Hydrazine hydrate | Ethanol, 85°C, reflux | 85% |
| 2 | Formic acid | Reflux, 9 hours | 78% |
Functionalization of the Benzothiazole Moiety
The benzothiazole component is prepared via Hantzsch thiazole synthesis or oxidative cyclization.
Synthesis of 6-Mercapto-1,3-benzothiazol-2-amine
2-Amino-6-nitrobenzenethiol is reduced using tin(II) chloride in HCl to yield 6-mercapto-1,3-benzothiazol-2-amine.
Reagents and Conditions
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| SnCl₂, HCl | Ethanol | Reflux | 72% |
Sulfanyl Bridge Formation
The triazolopyridazine and benzothiazole intermediates are coupled via nucleophilic aromatic substitution.
Thiol-Displacement Reaction
6-Chloro-4triazolo[4,3-b]pyridazine reacts with 6-mercapto-1,3-benzothiazol-2-amine in the presence of K₂CO₃ in DMF at 80°C.
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ |
| Temperature | 80°C |
| Time | 12 hours |
| Yield | 68% |
Urea Linkage Formation
The urea bond is introduced using CDI or triphosgene-mediated coupling.
CDI-Mediated Urea Synthesis
The benzothiazole-2-amine reacts with CDI to form an imidazolide intermediate, which is subsequently treated with 2-morpholinoethylamine.
Stepwise Procedure
Triphosgene Alternative
Triphosgene (0.33 eq) generates the isocyanate intermediate in situ, which reacts with 2-morpholinoethylamine in dichloromethane (DCM) at −10°C.
Critical Parameters
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Temperature | −10°C → RT |
| Time | 4 hours |
| Yield | 58% |
Hydrochloride Salt Formation
The free base is treated with HCl in dioxane to generate the hydrochloride salt.
Procedure
-
Dissolve urea derivative (1 eq) in dioxane.
-
Add 4M HCl/dioxane (1.1 eq).
-
Stir at RT for 2 hours, precipitate, filter, and dry.
Purity : >99% (HPLC).
Analytical Data and Validation
Spectroscopic Characterization
Chemical Reactions Analysis
2.1. Formation of Triazolo[4,3-b]pyridazine Core
This heterocyclic system is synthesized via:
-
Condensation reactions : Between triazole and pyridazine precursors using catalytic agents.
-
Sulfonation : Introduction of the sulfanyl group to enable subsequent coupling.
2.2. Urea Coupling
The morpholinylethyl urea moiety is formed through:
-
Isocyanate intermediate formation : Reacting with amine groups.
-
Substitution reactions : Ensuring selective coupling to the benzothiazole core.
2.3. Fluorophenyl Substituent Incorporation
Introduces fluorine via:
-
Electrophilic aromatic substitution : Positions fluorine at the para position of the phenyl ring.
-
Cross-coupling reactions : Enhances electronic properties for improved biological activity .
Reactivity Profile
The compound participates in typical small molecule reactions:
| Reaction Type | Functional Group Involved | Key Characteristics |
|---|---|---|
| Hydrolysis | Urea group | pH-dependent cleavage |
| Nucleophilic Substitution | Sulfanyl group | Potential for thioether formation |
| Oxidative Degradation | Fluorophenyl ring | Susceptibility to free radical attacks |
| Acid/ Base Catalysis | Morpholine ring | Ring-opening reactions under extreme conditions |
Stability is assessed via techniques like NMR spectroscopy and mass spectrometry .
Analytical Methods for Reaction Monitoring
Research Findings from Optimization Studies
Early hit compounds showed:
Optimization led to SAR-125844 with:
Clinical Implications of Reaction Chemistry
The compound's reactivity profile supports its therapeutic use:
-
Selective MET inhibition : Blocks receptor tyrosine kinase activity critical for oncogenic signaling .
-
Stability in physiological pH : Maintains structural integrity during systemic circulation.
-
Phase II Clinical Trial : Tested intravenously for advanced solid tumors (NCT01391533) .
This synthesis and reaction analysis demonstrates how strategic chemical modifications enhance therapeutic selectivity and pharmacokinetic properties, positioning SAR-125844 as a promising oncology candidate.
Scientific Research Applications
Cancer Treatment
The primary application of SAR125844 is in the treatment of cancers characterized by aberrant c-Met signaling. Notable findings include:
- In vitro Studies : SAR125844 has demonstrated significant inhibitory effects on the proliferation of gastric cancer cell lines such as MKN45 (IC50 = 7 nM) .
- In vivo Efficacy : In mouse xenograft models of MET-amplified gastric cancer (e.g., Hs 746T), administration of SAR125844 resulted in reduced tumor volume and inhibited intratumoral c-Met phosphorylation when dosed at 20 mg/kg .
Potential Use in Other Tumors
Research indicates that SAR125844 may also possess efficacy against other malignancies where c-Met signaling is implicated. This includes studies exploring its effects on lung and breast cancers, although further clinical trials are necessary to establish its broader applicability.
Comparative Analysis with Other Compounds
A comparative analysis with other known c-Met inhibitors highlights the unique properties of SAR125844:
| Compound Name | Structure Features | Primary Target | Clinical Status |
|---|---|---|---|
| SAR125844 | Triazolopyridazine core with morpholine | c-Met | Investigational |
| Tivantinib | C-Met selective with different substituents | c-Met | Approved |
| Crizotinib | Broader spectrum inhibitor with multiple targets | c-Met, ALK | Approved |
This table illustrates how SAR125844 stands out due to its specific targeting capabilities and structural uniqueness among related compounds .
Case Studies and Research Findings
Several studies have documented the pharmacological properties and therapeutic potential of SAR125844:
- Ugolini et al. (2016) explored the pharmacokinetic and pharmacological properties of SAR125844, demonstrating its effectiveness as a selective MET kinase inhibitor and its potential for treating MET-dependent tumors .
- Egile et al. (2015) reported that SAR125844 significantly inhibited tumor growth in MET-amplified cancer models, providing evidence for its utility in clinical settings .
Mechanism of Action
SAR125884 hydrochlorid exerts its effects by selectively inhibiting the MET receptor tyrosine kinase. The compound binds to the ATP-binding site of MET, preventing its autophosphorylation and subsequent activation of downstream signaling pathways . This inhibition leads to the suppression of MET-dependent cellular processes, such as proliferation, migration, and survival . The molecular targets and pathways involved include the MET receptor, its downstream effectors, and various signaling cascades that regulate cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Similarity Metrics
Key structural analogues include:
Notes:
- The Tanimoto coefficient (0.5–0.7) indicates moderate structural similarity between the target compound and AZD5153, driven by shared triazolo-pyridazine cores .
- Lower similarity (<0.5) with pyrazole-triazole hybrids () highlights the critical role of the sulfanyl-benzothiazole and morpholinylethyl groups in distinguishing pharmacological activity .
Pharmacological and Bioactivity Comparisons
- Target Selectivity : Unlike AZD5153, which exhibits bivalent binding to BRD4, the target compound’s benzothiazole and urea groups may favor kinase targets (e.g., EGFR or MET pathways) based on structural parallels to gefitinib-resistant inhibitors .
- In contrast, AZD5153’s piperidylphenoxyethyl chain optimizes BRD4 binding and cellular potency .
- Bioactivity Clustering : Hierarchical clustering of bioactivity profiles () suggests that compounds with triazolo-pyridazine cores cluster separately from pyrazole-thiazole derivatives, correlating with divergent modes of action .
Pharmacokinetic and Toxicity Profiles
- Solubility : The hydrochloride salt improves aqueous solubility relative to neutral triazolo-pyridazine derivatives, addressing a common limitation in drug design .
- Metabolic Stability : The morpholinylethyl group may reduce cytochrome P450-mediated metabolism compared to compounds with unmodified alkyl chains (e.g., ’s fluorophenyl derivatives) .
Key Research Findings and Implications
Structural Optimization : The sulfanyl-benzothiazole moiety in the target compound distinguishes it from isostructural triazolo-pyridazine derivatives, enabling unique target engagement .
Salt Form Advantages : The hydrochloride salt mitigates solubility challenges common to hydrophobic heterocycles, underscoring the importance of salt selection in preclinical development .
Biological Activity
The compound 1-[6-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1,3-benzothiazol-2-yl]-3-(2-morpholin-4-ylethyl)urea; hydrochloride , also referred to as SAR125844, is a synthetic small molecule that has garnered attention for its biological activity, particularly as an inhibitor of the c-Met receptor tyrosine kinase. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : 1-{6-[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}-N-[2-(morpholino)ethyl]benzothiazole-2-amine
- Molecular Formula : C25H23FN8O2S2
- Molecular Weight : 550.63 g/mol
- CAS Number : 1116743-46-4
SAR125844 primarily acts as a selective inhibitor of the c-Met receptor with an IC50 value of approximately 4 nM. It exhibits significant selectivity over other kinases such as TrkA, TrkB, PDGFRα, Axl, and Mer (IC50 values of 39 nM to 280 nM) . The inhibition of c-Met is crucial as this receptor is often implicated in various cancers due to its role in cell proliferation and survival.
Anticancer Properties
SAR125844 has demonstrated potent anticancer activity in several studies:
- In Vitro Studies :
- In Vivo Studies :
Pharmacokinetics
SAR125844 displays favorable pharmacokinetic properties with good oral bioavailability and a safety profile that supports its potential as a therapeutic agent in oncology .
Clinical Relevance
A notable study involved the evaluation of SAR125844 in preclinical models. The compound was tested against various gastric cancer cell lines and xenograft models to assess its therapeutic potential. Results indicated that SAR125844 not only inhibited tumor growth but also showed a low toxicity profile towards normal cells .
Comparative Biological Activity Table
| Compound Name | Target Kinase | IC50 (nM) | Cancer Cell Line | In Vivo Efficacy |
|---|---|---|---|---|
| SAR125844 | c-Met | 4 | MKN45 | Significant tumor reduction in xenograft models |
| Other Compounds (e.g., TrkA inhibitors) | TrkA | 39 | Various | Variable efficacy depending on tumor type |
Q & A
Q. Table 1: Solvent Impact on Yield
| Solvent | Purity (%) | Yield (%) | Byproducts Observed |
|---|---|---|---|
| DMF | 95–98 | 75–80 | <5% dimerization |
| THF | 85–90 | 60–65 | 10–15% hydrolysis |
| Acetonitrile | 80–85 | 50–55 | 20% oxidation |
Basic: Which analytical techniques are most effective for structural confirmation?
Answer:
- X-ray crystallography : Resolves bond angles and spatial arrangement of the triazolo-pyridazine and morpholine moieties (see –9 for analogous structures) .
- NMR spectroscopy :
- HRMS : Exact mass (±2 ppm) confirms molecular formula .
Advanced: How can computational modeling predict solubility and bioavailability?
Answer:
- Molecular dynamics (MD) simulations : Use force fields (e.g., OPLS-AA) to model solvation in water and lipid bilayers. COSMO-RS predicts logP values for solubility .
- Docking studies : Map interactions with CYP450 enzymes to assess metabolic stability. Tools like AutoDock Vina identify potential oxidation sites on the morpholine ring .
Q. Table 2: Predicted vs. Experimental logP
| Method | Predicted logP | Experimental logP |
|---|---|---|
| COSMO-RS | 2.8 | 2.5–3.0 |
| XLOGP3 | 3.1 | – |
Advanced: How to resolve contradictions in biological activity data across assays?
Answer:
- Assay standardization : Normalize cell lines (e.g., HepG2 vs. HEK293) and incubation times (24h vs. 48h) to reduce variability .
- Dose-response refinement : Use Hill equation modeling to distinguish true efficacy (EC₅₀) from assay artifacts (e.g., precipitation at high concentrations) .
- Orthogonal validation : Confirm kinase inhibition via SPR (surface plasmon resonance) if ELISA results conflict .
Basic: What purification strategies mitigate byproducts from sulfanyl linkage formation?
Answer:
- Column chromatography : Silica gel (200–300 mesh) with ethyl acetate/hexane (3:7) eluent separates unreacted benzothiazole-thiol .
- Recrystallization : Use ethanol/water (7:3) to isolate the hydrochloride salt, removing hydrophilic impurities .
Advanced: How to design stability studies under physiological conditions?
Answer:
Q. Table 3: Stability at pH 7.4
| Time (h) | % Remaining | Major Degradants |
|---|---|---|
| 24 | 92 | None detected |
| 48 | 85 | Urea hydrolysis |
Basic: Which in vitro assays are suitable for initial biological screening?
Answer:
- Kinase inhibition : Use ADP-Glo™ assay for tyrosine kinase activity (IC₅₀ determination) .
- Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-positive pathogens (e.g., S. aureus) .
Advanced: How to integrate AI for reaction optimization?
Answer:
- COMSOL Multiphysics : Simulate heat and mass transfer during synthesis to minimize hotspots in large-scale batches .
- Machine learning (ML) : Train models on reaction parameters (e.g., solvent polarity, temperature) from –2 to predict optimal conditions .
Advanced: What strategies validate target engagement in cellular models?
Answer:
- CETSA (Cellular Thermal Shift Assay) : Measure thermal stabilization of target proteins in lysates post-treatment .
- BRET (Bioluminescence Resonance Energy Transfer) : Quantify real-time interactions between the compound and fluorescently tagged receptors .
Basic: How to address solubility challenges in formulation?
Answer:
Q. Table 4: Solubility Enhancement Methods
| Method | Solubility (mg/mL) |
|---|---|
| PEG-400 | 1.2 |
| PLGA nanoparticles | 3.5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
